molecular formula C8H16N2O B8456905 3-(cyclobutylamino)-N-methyl-propanamide

3-(cyclobutylamino)-N-methyl-propanamide

Cat. No.: B8456905
M. Wt: 156.23 g/mol
InChI Key: LSSUAOINLLUWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylamino)-N-methyl-propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclobutylamino group at the third carbon and a methyl group on the amide nitrogen. The cyclobutylamino group likely enhances steric bulk and modulates lipophilicity, influencing binding affinity and metabolic stability compared to linear or larger cyclic substituents .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(cyclobutylamino)-N-methylpropanamide

InChI

InChI=1S/C8H16N2O/c1-9-8(11)5-6-10-7-3-2-4-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

LSSUAOINLLUWOG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(cyclobutylamino)-N-methyl-propanamide with analogs based on substituent groups, pharmacological activity, and molecular properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity Reference
This compound Cyclobutylamino, N-methyl ~184.25 (estimated) Hypothesized PRMT5/NF-κB modulation
EPZ015866 () Cyclohexylamino, hydroxyl, isonicotinamide 460.55 PRMT5 inhibition; osteoclast suppression (IC₅₀: ~50 nM)
3-(Diethylamino)-N-methyl-propanamide () Diethylamino, N-methyl 158.24 No reported activity; structural analog
3-Chloro-N-(3-hydroxyphenyl)propanamide () Chloro, 3-hydroxyphenyl 214.67 Unspecified biological activity
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide () Butylamino, cyclooctylethyl, indole ~429.61 Not disclosed; likely CNS-targeting

Key Findings

Cyclobutyl vs. EPZ015866’s cyclohexylamino group contributes to its higher molecular weight and enhanced PRMT5 inhibition compared to smaller analogs . Indole-containing analogs () exhibit increased aromatic surface area, likely favoring interactions with hydrophobic binding pockets in enzymes or receptors.

Biological Activity: EPZ015866 demonstrates significant inhibition of osteoclast differentiation via PRMT5/NF-κB pathways, with a 2-fold higher potency than EPZ015666 (cyclohexyl analog). This suggests that smaller cyclic amines (e.g., cyclobutyl) may optimize steric compatibility with PRMT5’s active site .

Mechanistic Insights :

  • Cyclic amines in propanamide derivatives (e.g., cyclobutyl, cycloheptyl) are critical for disrupting protein-protein interactions, as seen in PRMT5 inhibitors. The cyclobutyl group’s rigidity may limit conformational flexibility, enhancing target specificity .
  • Methylation of the amide nitrogen (common in all analogs) likely reduces metabolic degradation by protecting against amidase activity .

Research Implications

  • SAR Trends: Smaller cyclic amines improve potency over linear chains (e.g., butylamino in ) but may trade off solubility. Hybridizing cyclobutyl with aromatic groups (e.g., indole) could further enhance activity.

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